molecular formula C17H17F3N6O2 B1671735 Imanixil CAS No. 75689-93-9

Imanixil

Cat. No. B1671735
CAS RN: 75689-93-9
M. Wt: 394.4 g/mol
InChI Key: FUSNOPLQVRUIIM-UHFFFAOYSA-N
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Description

Imanixil, also known as HOE-402, is an inducer of the LDL receptor (LDLR). It is a potent cholesterol-lowering compound that inhibits very low-density lipoprotein (VLDL) production, consequently attenuating atherosclerosis development .


Molecular Structure Analysis

The molecular formula of Imanixil is C17H17F3N6O2. Its molecular weight is 394.35 . The InChIKey is FUSNOPLQVRUIIM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Imanixil is a solid powder with a density of 1.428g/cm3 . It is soluble in DMSO .

Safety And Hazards

When handling Imanixil, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Imanixil was developed as a potent cholesterol-lowering compound. It was part of a phase I clinical trial for the treatment of hyperlipidemia, but the study was discontinued . The future directions of Imanixil are not explicitly mentioned in the search results.

properties

IUPAC Name

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNOPLQVRUIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997116
Record name 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imanixil

CAS RN

75689-93-9
Record name Imanixil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMANIXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
S Pramanik, M Thaker, AG Perumal… - Molecular …, 2020 - Wiley Online Library
… of uracil and imanixil binding (indicated by red-colored underlines). Particularly, imanixil (and … activity site required for RNA methylation; imanixil, tannin, and encaleret showed the …
Number of citations: 3 onlinelibrary.wiley.com
S Pramanik, M Thaker, AG Perumal… - Molecular …, 2020 - Wiley Online Library
… in turn was used for in silico structure-based drug design strategies (ie, 3D protein structure modeling, virtual chemical library screening, and molecular docking) to identify imanixil as …
Number of citations: 0 onlinelibrary.wiley.com
HMG Willems, S Edwards, HK Boffey… - RSC Medicinal …, 2023 - pubs.rsc.org
The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) play a central role in regulating cell signalling pathways and, as such, have become therapeutic targets for diseases such as …
Number of citations: 2 pubs.rsc.org
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
MR Lovati, C Manzoni, A Corsini, A Granata… - The Journal of …, 1992 - academic.oup.com
… Similar data have been recently described with imanixil, a phar macological … (1989) Imanixil (HOE 402), a new potent hypolipidemic substance (abs.).International Atherosclerosis …
Number of citations: 137 academic.oup.com
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
M Huettinger, M Hermann, H Goldenberg… - … and Thrombosis: A …, 1993 - Am Heart Assoc
HOE-402 (4-amino-2-[4,4-dimethyl-2-oxo-1-imidazolidinyl]-pyrimidine-5-N- [trifluoromethylphenyl]-carboxamide-monohydrochloride) has been shown to exhibit hypolipidemic action in …
Number of citations: 13 www.ahajournals.org
JUN LI, JA ROBL, JJ LI, LJ KENNEDY, H WANG… - ic.gc.ca
L'invention porte sur de nouveaux composés qui sont des inhibiteurs de la 11-bêta-hydroxystéroïde déhydrogénase de type I. Des inhibiteurs de 11-bêta-hydroxystéroïde …
Number of citations: 2 www.ic.gc.ca
JE Burke, J Triscott, BM Emerling… - Nature Reviews Drug …, 2023 - nature.com
The potential of therapeutically targeting phosphoinositide kinases (PIKs) beyond the class I PI3Ks is increasingly being realized. Here, Burke et al. describe the structure, function, …
Number of citations: 18 www.nature.com
E Granzer - Naunyn Schmiedcbergs Arch Pharmacol, 1988
Number of citations: 4

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